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A head-to-head comparison of the PROTAC protein degrader ARV-771 and the androgen

receptor inhibitor enzalutamide reveals superior tumor growth inhibition by ARV-771 in

preclinical models of castration-resistant prostate cancer (CRPC). Experimental data from in

vivo studies demonstrates that ARV-771 not only induces significant tumor regression in

enzalutamide-resistant xenografts but also more effectively curtails tumor growth in models

where enzalutamide shows minimal activity.

This guide provides a detailed comparison of the in vivo efficacy of ARV-771 and enzalutamide,

presenting key experimental data, methodologies, and a visualization of their distinct

mechanisms of action for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy
The in vivo antitumor activity of ARV-771 has been directly compared to enzalutamide in

xenograft models of castration-resistant prostate cancer. The data, summarized below,

highlights the superior performance of ARV-771 in both enzalutamide-resistant and other

CRPC models.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15604412?utm_src=pdf-interest
https://www.benchchem.com/product/b15604412?utm_src=pdf-body
https://www.benchchem.com/product/b15604412?utm_src=pdf-body
https://www.benchchem.com/product/b15604412?utm_src=pdf-body
https://www.benchchem.com/product/b15604412?utm_src=pdf-body
https://www.benchchem.com/product/b15604412?utm_src=pdf-body
https://www.benchchem.com/product/b15604412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter ARV-771 Enzalutamide
Prostate
Cancer Model

Reference

Tumor Growth

Inhibition (TGI)

Induces dose-

dependent tumor

regression

Not effective

22Rv1

(Enzalutamide-

Resistant)

[1]

Tumor Growth

Inhibition (TGI)
60% Marginal impact VCaP [2]

Serum PSA

Reduction
60-80% 40% VCaP [2]

Table 1: Summary of Comparative In Vivo Efficacy of ARV-771 and Enzalutamide.

Mechanisms of Action: Inhibition vs. Degradation
Enzalutamide and ARV-771 employ fundamentally different mechanisms to disrupt androgen

receptor (AR) signaling, a key driver of prostate cancer growth.

Enzalutamide acts as a competitive antagonist of the androgen receptor.[1] It binds to the

ligand-binding domain of the AR, preventing its activation by androgens, nuclear translocation,

and subsequent binding to DNA, thereby inhibiting the transcription of AR target genes.[1]

ARV-771, on the other hand, is a Proteolysis Targeting Chimera (PROTAC). It is a

heterobifunctional molecule that brings about the degradation of Bromodomain and Extra-

Terminal (BET) proteins (BRD2, BRD3, and BRD4).[1] The degradation of these BET proteins,

which are critical readers of the epigenetic code, leads to the downstream suppression of AR

signaling and AR protein levels.[1] This mechanism allows ARV-771 to be effective even in

contexts where enzalutamide fails, such as in the presence of AR splice variants that lack the

ligand-binding domain.[1]
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Figure 1: Mechanisms of Action for Enzalutamide and ARV-771.
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Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.

22Rv1 Enzalutamide-Resistant Xenograft Study[1]
Animal Model: Male Nu/Nu mice were used for this study.

Cell Line and Implantation: 22Rv1 human castration-resistant prostate cancer cells were

implanted subcutaneously into the flanks of the mice.

Treatment Groups:

Vehicle control

ARV-771 (administered subcutaneously, daily, at doses of 10 mg/kg and 30 mg/kg)

OTX015 (a BET inhibitor, for comparison)

Docetaxel (chemotherapy control)

Dosing and Administration: ARV-771 was administered daily via subcutaneous injection.

Efficacy Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition

and regression. Body weight was monitored as an indicator of toxicity.

VCaP Xenograft Study[2]
Animal Model: Male CB17 SCID mice were utilized.

Cell Line and Implantation: VCaP human prostate cancer cells were subcutaneously

implanted into the mice.

Treatment Groups:

Vehicle control

ARV-771 (administered subcutaneously with intermittent dosing schedules: every 3 days

or 3 days on/4 days off)
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Enzalutamide

Dosing and Administration: ARV-771 was administered subcutaneously. The study evaluated

two different intermittent dosing schedules.

Efficacy Endpoints:

Tumor volume was measured to determine tumor growth inhibition (TGI).

Serum levels of prostate-specific antigen (PSA) were analyzed by ELISA as a surrogate

biomarker for tumor burden.

Body weight was monitored for signs of toxicity.
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Typical In Vivo Efficacy Experimental Workflow

Cell Culture
(e.g., 22Rv1, VCaP)

Subcutaneous Implantation
of Cancer Cells into Mice

Tumor Growth to
Palpable Size

Randomization of Mice into
Treatment Groups

Daily or Intermittent Dosing
(e.g., ARV-771, Enzalutamide, Vehicle)

Tumor Volume & Body Weight
Monitoring (e.g., 2x/week)

Endpoint Reached
(e.g., Predetermined Tumor Size or Time)

Tumor & Serum Collection
for Analysis (e.g., PSA, Biomarkers)

Data Analysis
(TGI, Statistical Significance)

Click to download full resolution via product page

Figure 2: Generalized Experimental Workflow for In Vivo Efficacy Studies.
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In conclusion, the preclinical in vivo data strongly suggests that ARV-771, through its novel

mechanism of BET protein degradation, offers a significant efficacy advantage over the

androgen receptor inhibitor enzalutamide, particularly in the context of enzalutamide-resistant

prostate cancer. These findings support the continued investigation of BET protein degradation

as a promising therapeutic strategy for patients with advanced prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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